molecular formula C14H13NO2 B016823 3-methoxy-N-phenylbenzamide CAS No. 6833-23-4

3-methoxy-N-phenylbenzamide

Cat. No. B016823
CAS RN: 6833-23-4
M. Wt: 227.26 g/mol
InChI Key: OAAVWHUTJIJKOU-UHFFFAOYSA-N
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Description

“3-methoxy-N-phenylbenzamide” is a chemical compound with the molecular formula C14H13NO2 . It is a type of aromatic amide .


Molecular Structure Analysis

The molecular structure of “3-methoxy-N-phenylbenzamide” can be represented by the formula C14H13NO2 . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Chemical Reactions Analysis

Aromatic amides like “3-methoxy-N-phenylbenzamide” can undergo various chemical reactions. For instance, they can react with azo and diazo compounds to generate toxic gases . Flammable gases are formed by the reaction of organic amides/imides with strong reducing agents .

Scientific Research Applications

  • Corrosion Inhibition : N-phenyl-benzamide derivatives, including those with methoxy substituents like 3-methoxy-N-phenylbenzamide, have been found effective in inhibiting the acidic corrosion of mild steel. The presence of methoxy groups enhances the inhibition efficiency (Mishra et al., 2018).

  • Chemical Synthesis : A reaction involving N-phenylbenzamidine and O-acetylbenzeneoximoyl chloride in methanol can produce 5-methoxy-3,4,5-triphenyl-4,5-dihydro-1,2,4-oxadiazole, demonstrating a potential application in organic synthesis (Szczepankiewicz et al., 2004).

  • Skin Whitening Agent : A nitrogen analog of stilbene, (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, shows potential as a potent inhibitor of melanin production, suggesting use as a skin whitening agent (Choi et al., 2002).

  • Psychoactive Properties : Some derivatives of N-phenylbenzamide, like 3-[[(4-methoxyphenyl)amino]methyl]-2-methyl-1H-quinolin-4-one, demonstrate psychoactive properties, including sedative effects (Podolsky et al., 2017).

  • Medicinal Applications : 5-chloro-2-methoxy-N-phenylbenzamide derivatives have shown potential for medicinal applications due to their high dipole moment and reactivity (Galal et al., 2018).

  • Antiviral Activity : N-phenylbenzamide derivatives have been synthesized and tested for antiviral activity, particularly against Enterovirus 71, showing potential for drug development (Ji et al., 2013).

  • Molecular Rectification : N-phenylbenzamide derivatives, especially those functionalized with methoxy groups, show potential in single-molecule rectification and conductance enhancement, making them candidates for use in molecular electronics (Koenigsmann et al., 2016).

  • Antioxidative Properties : The trihydroxy derivative of 3-methoxybenzamide exhibits promising antioxidative potential, enhanced by the presence of methoxy and hydroxy groups (Perin et al., 2018).

Safety And Hazards

Aromatic amides like “3-methoxy-N-phenylbenzamide” can pose safety risks. They can cause skin irritation and serious eye irritation . They may also cause respiratory irritation . In case of exposure, it is recommended to wash off immediately with plenty of water and get medical attention if symptoms occur .

Future Directions

Future research on “3-methoxy-N-phenylbenzamide” and its derivatives could focus on their potential applications in medicine and other fields. For instance, N-phenylbenzamides have shown potential as antibacterial and antifungal agents . Further studies could also explore the metabolic hydrolysis of aromatic amides and the resulting safety risks .

properties

IUPAC Name

3-methoxy-N-phenylbenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO2/c1-17-13-9-5-6-11(10-13)14(16)15-12-7-3-2-4-8-12/h2-10H,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OAAVWHUTJIJKOU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10356848
Record name 3-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

227.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methoxy-N-phenylbenzamide

CAS RN

6833-23-4
Record name 3-methoxy-N-phenylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10356848
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 13.4 mL (147 mmol) of aniline in 30.7 mL of triethylamine was slowly added to a solution containing 25.1 g (147 mmol) of 3-methoxybenzoyl chloride in methylene chloride. The resulting reaction mixture was reacted for approximately thirty minutes and then diluted with 1N sodium bicarbonate. The resultant layers were separated and the organic layer was washed sequentially with water, 1M sodium hydroxide and then brine, dried over sodium sulfate, filtered and then reduced to dryness under reduced pressure to provide 31.5 g of an off-white solid.
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95%

Synthesis routes and methods II

Procedure details

WO 95/09843 describes a multistage process for the preparation of 3-acetoxy-2-methylbenzoic acid. This process starts from 3-methoxybenzoyl chloride. The 3-methoxybenzoyl chloride is reacted with aniline to give 3-methoxy-N-phenylbenzamide. In a second step, the 3-methoxy-N-phenylbenzamide is reacted with 2 equivalents of n-butyllithium and then alkylated using methyl iodide. 3-Methoxy-2-methyl-N-phenylbenzamide is formed here, which is then reacted with aqueous hydrochloric acid and aqueous hydrogen bromide in boiling acetic acid with hydrolysis of the amide group and cleavage of the methoxy group to give 3-hydroxy-2-methylbenzoic acid. The 3-hydroxy-2-methylbenzoic acid must be acylated with acetic anhydride in order to obtain the 3-acetoxy-2-methyl-benzoic acid. The individual reaction steps are described in greater detail in WO 95/09843 under Preparation 9 A, B and C and Example 81.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
26
Citations
XY Ji, HQ Wang, LH Hao, WY He, RM Gao, YP Li… - Molecules, 2013 - mdpi.com
A series of novel N-phenylbenzamide derivatives were synthesized and their anti-EV 71 activities were assayed in vitro. Among the compounds tested, 3-amino-N-(4-bromophenyl)-4-…
Number of citations: 29 www.mdpi.com
Y Jiang, K Zhang, S Gao, G Wang, J Huang, J Wang… - Molecules, 2016 - mdpi.com
… In this study, a series of 3-methoxy-N-phenylbenzamide derivatives, N-(3-(tert-butyl)-1-phenyl-1H-pyrazol-5-yl) benzamide derivatives and N 1 -(3-fluoro-4-methoxyphenyl)-N 3 -(4-…
Number of citations: 10 www.mdpi.com
J Chen, D Joseph, Y Xia, S Lee - The Journal of Organic …, 2021 - ACS Publications
… of Ethyl 3-(3-Methoxyphenyl)-3-oxopropanoate (3fa) Using 3-Methoxy-N-phenylbenzamide (8) To the solution of 3-methoxy-N-phenylbenzamide (8) (1.0 g, 4.4 mmol, 1.0 equiv) in CH 2 …
Number of citations: 14 pubs.acs.org
R Kadu, M Batabyal, H Kadyan, AL Koner… - Dalton …, 2019 - pubs.rsc.org
A copper catalyzed efficient synthetic method has been developed to access bis(N-arylbenzamide) selenides from 2-halo-N-arylbenzamide substrates and disodium selenide in HMPA …
Number of citations: 18 pubs.rsc.org
J Epsztajn, A Jozwiak… - Current Organic …, 2006 - ingentaconnect.com
… of the lithiated anilide formation of mixture of 2-benzyl-3-methoxy-N-phenylbenzamide (56.1 %) or (54.6 %) and 2,N-dibenzyl-3-methoxy-N-phenylbenzamide (15.1 %) or (14.7 %) was …
Number of citations: 25 www.ingentaconnect.com
X Liu, H Zhang, C Wu, Z Liu, Y Chen, B Yu… - New Journal of …, 2018 - pubs.rsc.org
The synthesis of chemicals from biomass-derived compounds is an interesting and challenging topic. In this work, using the lignin-derived 2-phenoxyacetophenones as the feedstock …
Number of citations: 24 pubs.rsc.org
RC Krupa - 2023 - researchrepository.wvu.edu
In recent years, transition metal-mediated decarbonylation reactions have emerged as an alternative to conventional cross-coupling methods due to the advantages associated with the …
Number of citations: 0 researchrepository.wvu.edu
N Gupta, A Mukerjee, SB Mishra - Pharmaceutical Chemistry Journal, 2021 - Springer
In the present work, a series of vanillic acid derivatives have been synthesized and tested to exhibit promising amylolytic enzymes inhibition. Structures of the synthesized derivatives …
Number of citations: 8 link.springer.com
GP Yang, K Li, W Liu, K Zeng, YF Liu - Organic & Biomolecular …, 2020 - pubs.rsc.org
A Cu-catalyzed oxidative amidation of simple ketones with amines via carbon–carbon (C–C) bond cleavage has been developed. A number of aryl and alkyl ketones could be easily …
Number of citations: 12 pubs.rsc.org
SJ Balkrishna, BS Bhakuni, S Kumar - Tetrahedron, 2011 - Elsevier
… Isoselenazolone 8 was synthesized using CuI (76 mg, 0.4 mmol), 1,10-phenanthroline (72 mg, 0.4 mmol), 2-chloro-3-methoxy-N-phenylbenzamide (0.21 g, 0.8 mmol), selenium powder …
Number of citations: 69 www.sciencedirect.com

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